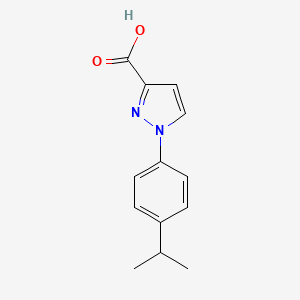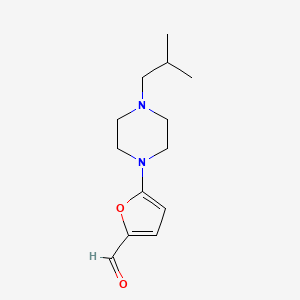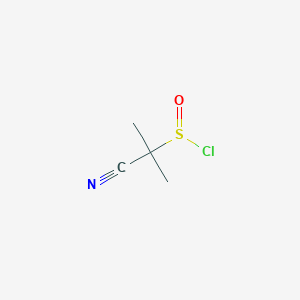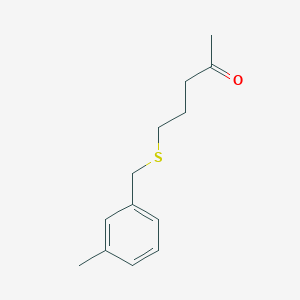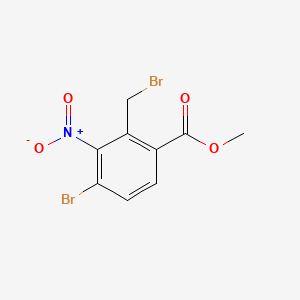
Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H7Br2NO4 It is a derivative of benzoic acid and is characterized by the presence of bromine and nitro groups on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate typically involves the bromination of methyl 3-nitrobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Major Products:
Substitution: Formation of compounds like 4-azido-2-(bromomethyl)-3-nitrobenzoate.
Reduction: Formation of Methyl 4-bromo-2-(bromomethyl)-3-aminobenzoate.
Oxidation: Formation of Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Methyl 4-bromo-3-nitrobenzoate: Lacks the bromomethyl group, affecting its reactivity and applications.
Methyl 2-bromo-4-(bromomethyl)-3-nitrobenzoate: Positional isomer with different reactivity and properties.
Uniqueness: Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C9H7Br2NO4 |
|---|---|
Molekulargewicht |
352.96 g/mol |
IUPAC-Name |
methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)5-2-3-7(11)8(12(14)15)6(5)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
AVFVOHNDJHFNFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


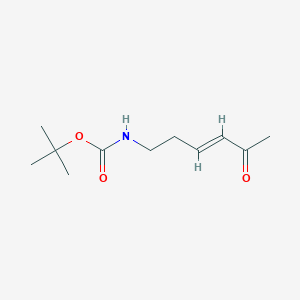
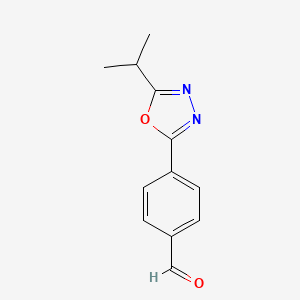
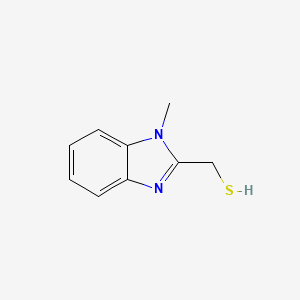
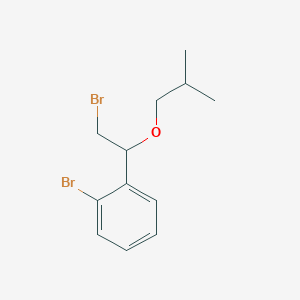
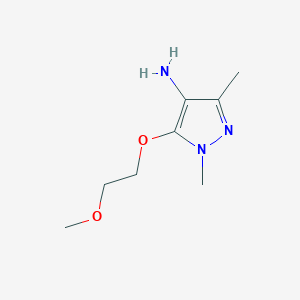
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)


